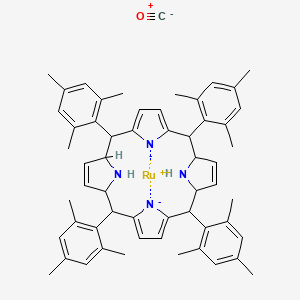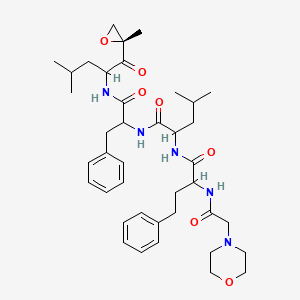
zinc;2,2-dimethylpropanoate;ethyl 3-methylidenecyclohexa-1,5-diene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “zinc;2,2-dimethylpropanoate;ethyl 3-methylidenecyclohexa-1,5-diene-1-carboxylate” is a complex organic molecule that combines zinc with organic ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2,2-dimethylpropanoate;ethyl 3-methylidenecyclohexa-1,5-diene-1-carboxylate typically involves the reaction of zinc salts with the corresponding organic acids and esters. The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in reactors with precise control over reaction parameters. The use of catalysts and solvents can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can alter the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a reagent or catalyst in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations.
Biology
In biological research, the compound may be studied for its potential interactions with biological molecules. Its zinc component can play a role in enzyme activity and protein interactions.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties. Zinc-containing compounds are known for their antimicrobial and anti-inflammatory effects, which could be relevant in drug development.
Industry
In industry, the compound may be used in the production of materials with specific properties. For example, it could be used in the synthesis of polymers or as an additive in coatings and paints.
Mechanism of Action
The mechanism by which zinc;2,2-dimethylpropanoate;ethyl 3-methylidenecyclohexa-1,5-diene-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The zinc ion can coordinate with various functional groups, influencing the activity of enzymes and altering biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Zinc acetate: Another zinc-containing compound with applications in medicine and industry.
Zinc propionate: Similar in structure but with different organic ligands.
Ethyl cyclohexane carboxylate: Shares a similar ester functional group but lacks the zinc component.
Uniqueness
What sets zinc;2,2-dimethylpropanoate;ethyl 3-methylidenecyclohexa-1,5-diene-1-carboxylate apart is its unique combination of zinc with specific organic ligands, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H20O4Zn |
|---|---|
Molecular Weight |
329.7 g/mol |
IUPAC Name |
zinc;2,2-dimethylpropanoate;ethyl 3-methylidenecyclohexa-1,5-diene-1-carboxylate |
InChI |
InChI=1S/C10H11O2.C5H10O2.Zn/c1-3-12-10(11)9-6-4-5-8(2)7-9;1-5(2,3)4(6)7;/h4-7H,2-3H2,1H3;1-3H3,(H,6,7);/q-1;;+2/p-1 |
InChI Key |
QOMPJJLHAMAZBO-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C1=CC(=C)[CH-]C=C1.CC(C)(C)C(=O)[O-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-[(2-bromophenyl)methyl]-N-ethylpropanamide](/img/structure/B14781445.png)




![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylcarbamate](/img/structure/B14781471.png)


![5-[Bis(2-chloroethyl)amino]-6-methyl-1,3-diazinane-2,4-dione](/img/structure/B14781490.png)
![2-amino-N-[(3-chlorophenyl)methyl]-3-methylbutanamide](/img/structure/B14781513.png)


![2-Amino-1-[3-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14781535.png)
![tert-butyl N-[5-[3-nitro-4-(oxolan-2-ylmethylamino)phenyl]-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B14781536.png)
